2,5-Dimethyl-furan-3-carboxylic acid (2-bromo-3-phenyl-allylidene)-hydrazide
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Overview
Description
N-[(2-bromo-3-phenylprop-2-enylidene)amino]-2,5-dimethyl-3-furancarboxamide is a furoic acid. It derives from a 3-furoic acid.
Scientific Research Applications
Synthesis of Derivatives
A study reported the synthesis of various derivatives from hydrazide compounds, including furan-2-carboxylic acid hydrazide. This process involved the creation of thiosemicarbazides and 4-amino-5-(furan-2-yl or benzyl)-4H-1,2,4-triazole-3-thiols, leading to a range of substituted triazole thiols. The structural confirmation of these compounds was achieved through comprehensive spectral analyses (Cansiz, Koparır, & Demirdağ, 2004).
Antioxidant and Antitumor Activities
Antioxidant and Antitumor Properties
Another research focused on the synthesis of triazole derivatives containing a cyclobutane ring, starting from furan-2-carboxylic acid hydrazide. These derivatives exhibited notable antioxidant and antitumor activities, highlighting their potential in therapeutic applications (Koparir, 2019).
Biological Activities
Antimicrobial and Antioxidant Potentials
The antimicrobial and antioxidant activities of various synthesized compounds, including those derived from furan-2-carboxylic acid hydrazide, were investigated. This study emphasizes the significance of incorporating structural elements like pyrazole and pyridazine rings, which contribute to the biological efficacy of these compounds (Cetin & Bildirici, 2016).
Metal Complex Formation
Complexes with Metal Ions
Research on the formation of metal complexes with hydrazone Schiff-base ligands derived from furan-2-carboxylic acid hydrazide demonstrated the potential of these complexes in biological applications. The study provided insight into the spectral characteristics and biological activities against various bacterial strains, showcasing the versatility of these compounds in the field of bioinorganic chemistry (Yousif et al., 2017).
properties
Product Name |
2,5-Dimethyl-furan-3-carboxylic acid (2-bromo-3-phenyl-allylidene)-hydrazide |
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Molecular Formula |
C16H15BrN2O2 |
Molecular Weight |
347.21 g/mol |
IUPAC Name |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2,5-dimethylfuran-3-carboxamide |
InChI |
InChI=1S/C16H15BrN2O2/c1-11-8-15(12(2)21-11)16(20)19-18-10-14(17)9-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,20)/b14-9-,18-10+ |
InChI Key |
SQJMGMJPOZKFGT-XYZJYNETSA-N |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)N/N=C/C(=C/C2=CC=CC=C2)/Br |
SMILES |
CC1=CC(=C(O1)C)C(=O)NN=CC(=CC2=CC=CC=C2)Br |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NN=CC(=CC2=CC=CC=C2)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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